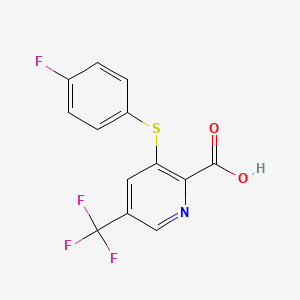

3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid

Description

3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a 4-fluorophenylsulfanyl (-S-C₆H₄-F) substituent at position 3, and a carboxylic acid (-COOH) group at position 2 of the pyridine ring. Its molecular formula is C₁₃H₇F₄NO₂S, with a molecular weight of 317.26 g/mol .

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F4NO2S/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXJCEFISAJFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F4NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .

Scientific Research Applications

3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid has a wide range of scientific research applications:

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenylsulfanyl group can form strong interactions with protein targets, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

2.1.1. 3-(4-Bromophenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic Acid

- Key Difference : Bromine replaces fluorine on the phenylsulfanyl group.

- Impact: Molecular Weight: Increases to 378.17 g/mol (vs. 317.26 for the fluoro analog) due to bromine’s higher atomic mass . Lipophilicity: Bromine’s larger size and hydrophobicity could increase membrane permeability compared to fluorine.

2.1.2. 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic Acid

- Key Difference: Oxygen (phenoxy) replaces sulfur (phenylsulfanyl).

- Impact: Electronic Effects: Oxygen is more electronegative than sulfur, altering the electron density of the pyridine ring.

Positional Isomerism of Functional Groups

2.2.1. 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- Key Difference : Carboxylic acid is at position 3 (vs. position 2 in the target compound).

- Impact :

- Acidity : Position 2 carboxylic acids on pyridine rings are generally more acidic due to proximity to the nitrogen atom, enhancing hydrogen-bonding capabilities.

- Biological Activity : Positional changes can alter binding orientations in enzyme active sites, as seen in herbicidal pyridinecarboxylic acids .

Structural Analogues with Additional Functional Groups

2.3.1. 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic Acid

- Key Differences: Multiple substituents (amino, chloro, methoxy, fluoro) on the pyridine and aryl groups.

- Impact: Herbicidal Activity: The presence of chloro and methoxy groups enhances herbicidal efficacy by increasing steric bulk and electronic modulation . Solubility: Additional polar groups (e.g., amino) may improve aqueous solubility compared to the target compound.

2.3.2. 2-Fluoro-5-(4-fluorophenyl)pyridine

- Key Difference : Lacks the carboxylic acid and trifluoromethyl groups.

Key Research Findings

Halogen Substitution : Bromine in the bromophenylsulfanyl analog increases molecular weight and lipophilicity, which may enhance bioavailability but also toxicity risks .

Sulfur vs. Oxygen : Sulfur-containing analogs exhibit distinct metabolic pathways compared to oxygenated derivatives, influencing their environmental persistence and pharmacokinetics .

Carboxylic Acid Position : Pyridinecarboxylic acids with -COOH at position 2 (vs. 3) show stronger acidity, critical for interactions in herbicidal target enzymes (e.g., acetolactate synthase) .

Biological Activity

3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid (CAS Number: 2088941-80-2) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₃H₇F₄NO₂S

- Molecular Weight : 317.26 g/mol

- Structure : The compound features a pyridine ring substituted with trifluoromethyl and phenylsulfanyl groups, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of fluorine and sulfur in the structure is believed to enhance these activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of pyridine derivatives, including those similar to 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid. For instance, compounds containing trifluoromethyl groups have shown enhanced binding affinity to bacterial targets, leading to increased antimicrobial potency.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 12.5 | Equivalent to miconazole |

| Compound B | 25 | Moderate activity |

| Target | 50 | Control |

Study 1: Antifungal Activity

A study published in MDPI assessed various pyridine derivatives for antifungal activity against Fusarium oxysporum. The results indicated that compounds with similar structural motifs to 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid exhibited MIC values ranging from 6 to 9 µg/mL, demonstrating significant antifungal properties .

Study 2: Binding Affinity Studies

Research on the binding interactions of pyridine derivatives with biological macromolecules revealed that the N,O chelating structure enhances binding properties. Complexes formed with similar ligands showed spontaneous binding processes with bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), indicating potential for therapeutic applications in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.